
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea is a chemical compound known for its unique structure and properties It contains a silicon atom within its molecular framework, which is relatively uncommon in organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea typically involves the reaction of a silane compound with an appropriate amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in its structure can form stable bonds with various biomolecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Another silicon-containing compound with similar applications in chemistry and industry.
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt: Used in similar industrial applications but differs in its functional groups and reactivity.
Uniqueness
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea stands out due to its specific combination of functional groups and silicon atom, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
CAS No. |
23779-35-3 |
|---|---|
Molecular Formula |
C11H28N4O4Si |
Molecular Weight |
308.45 g/mol |
IUPAC Name |
2-[2-(3-trimethoxysilylpropylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C11H28N4O4Si/c1-17-20(18-2,19-3)10-4-5-13-6-7-14-8-9-15-11(12)16/h13-14H,4-10H2,1-3H3,(H3,12,15,16) |
InChI Key |
MHOBYYYFYFFFNC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCNCCNC(=O)N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


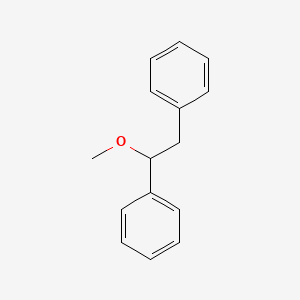
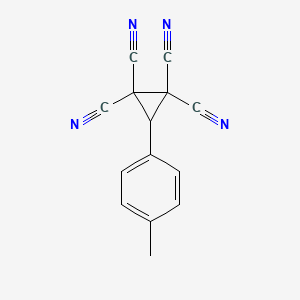
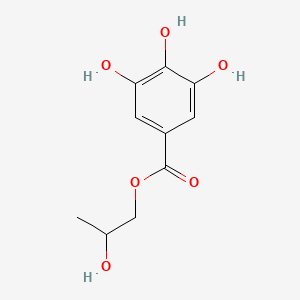
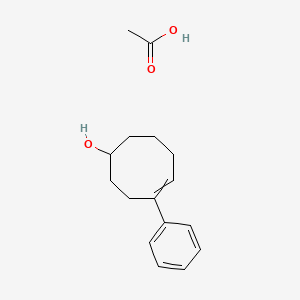
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
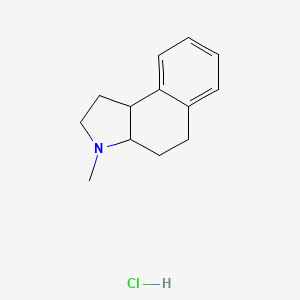
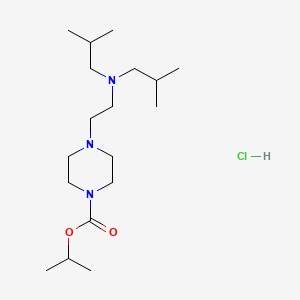
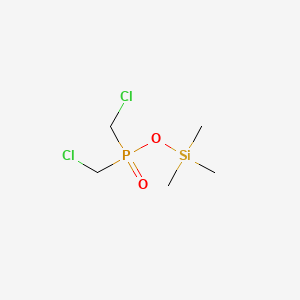
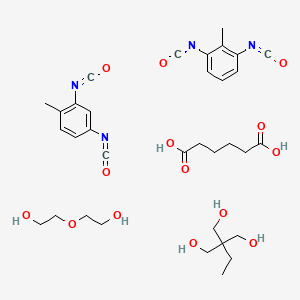
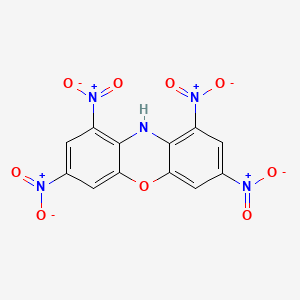
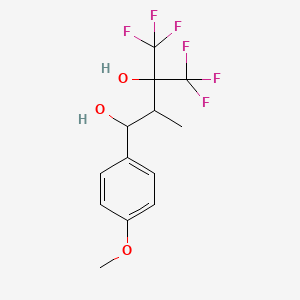

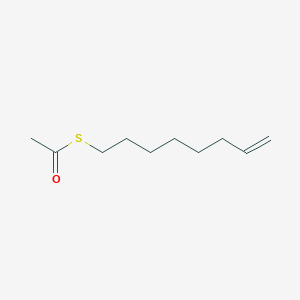
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
